molecular formula C12H12O2 B8478085 4-(4-Hydroxy-phenyl)-cyclohex-3-enone

4-(4-Hydroxy-phenyl)-cyclohex-3-enone

货号: B8478085
分子量: 188.22 g/mol
InChI 键: PRNCENABYSAGEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Hydroxy-phenyl)-cyclohex-3-enone is a cyclohexenone derivative featuring a hydroxyl-substituted phenyl group at the 4-position of the cyclohex-3-enone ring. The compound’s structure combines a conjugated enone system with aromatic properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₁₂H₁₂O₂, derived from the cyclohexenone backbone (C₆H₈O) and the 4-hydroxyphenyl substituent (C₆H₅O). The cyclohexenone ring typically adopts a twist-boat conformation in the solid state, as observed in structurally related compounds .

属性

分子式

C12H12O2

分子量

188.22 g/mol

IUPAC 名称

4-(4-hydroxyphenyl)cyclohex-3-en-1-one

InChI

InChI=1S/C12H12O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-3,5-6,13H,4,7-8H2

InChI 键

PRNCENABYSAGEY-UHFFFAOYSA-N

规范 SMILES

C1CC(=CCC1=O)C2=CC=C(C=C2)O

产品来源

United States

相似化合物的比较

Data Tables

Table 1: Comparative Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP
4-(4-Hydroxy-phenyl)-cyclohex-3-enone C₁₂H₁₂O₂ 188.22 4-Hydroxyphenyl ~2.1*
2-Hydroxy-3-(4-Methoxy-phenyl)-cyclohex-2-enone C₁₃H₁₄O₃ 218.24 4-Methoxyphenyl, 2-Hydroxy 2.72
4-(4-Chlorophenyl)cyclohexanecarboxylic Acid C₁₃H₁₃ClO₂ 260.70 4-Chlorophenyl, Carboxylic Acid ~1.8*

*Estimated based on analogous structures.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(4-Hydroxy-phenyl)-cyclohex-3-enone, and how can reaction conditions be optimized?

  • Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and aldehydes under basic conditions (e.g., KOH/EtOH) . Microwave-assisted synthesis has emerged as a green chemistry alternative, reducing reaction times (e.g., 5 minutes at 160 W) while maintaining yields . Key optimization factors include stoichiometric ratios, solvent selection, and temperature control. For example, excess aldehyde (1.2–1.5 equivalents) improves enone formation, while polar aprotic solvents (e.g., DMF) enhance reaction rates. Post-synthesis purification via recrystallization (ethanol-dioxane mixtures) is critical for achieving >95% purity .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the enone structure (e.g., α,β-unsaturated ketone protons at δ 6.8–7.2 ppm) and phenolic -OH resonance .
  • X-ray Crystallography : Resolves molecular conformation (e.g., envelope-shaped cyclohexene ring with puckering parameters Q = 0.51 Å, θ = 124.6°) and dihedral angles between aromatic rings (66.8–73.7°), critical for reactivity studies .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 216.22 for C12_{12}H12_{12}O2_2) .

Q. What biological activities are associated with cyclohexenone derivatives, and how are these assays performed?

  • Answer: Cyclohexenones exhibit herbicidal, anti-inflammatory (COX-2 inhibition), and anti-obesity (HMG-CoA reductase inhibition) activities . Assays include:

  • In vitro enzyme inhibition : Human platelet COX-2 inhibition measured via UV-Vis spectroscopy (IC50_{50} values).
  • Cell-based assays : Anti-proliferative effects on cancer cell lines (e.g., MTT assay).
  • In vivo models : Murine obesity studies with dose-dependent metabolic monitoring.

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor interactions, such as binding affinity to COX-2 (PDB ID: 5KIR). Conformational analysis from crystallographic data (e.g., SHELXL-refined structures ) informs pharmacophore modeling to optimize substituent placement for enhanced activity .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC50_{50} values)?

  • Answer: Discrepancies arise from assay conditions (e.g., solvent polarity affecting solubility) or structural impurities. Mitigation strategies:

  • Standardized protocols : Use identical cell lines/pH conditions.
  • Analytical validation : HPLC-PDA/MS to confirm compound purity (>95%) .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How does crystal packing influence the reactivity of this compound?

  • Answer: Intermolecular interactions (C–H⋯O, C–H⋯π) stabilize crystal lattices, affecting solid-state reactivity. For example, layered packing (observed in X-ray structures ) may limit solvent access to the enone moiety, reducing nucleophilic attack rates. SHELX-refined structures provide insights into hydrogen-bonding networks, guiding solvent selection for reactions.

Methodological Considerations

  • Green Synthesis : Microwave methods reduce energy use by 70% compared to conventional heating .
  • Structural Refinement : SHELXL software (v.2018/3) refines crystallographic data with R-factors < 0.05 for high-resolution structures .
  • Data Reproducibility : Cross-validate spectroscopic results with multiple techniques (e.g., IR carbonyl stretch at 1680 cm1^{-1} corroborates NMR ketone signals) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。